N-(2,6-dimethylphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(methylthio)benzamide, also known as DMMDA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the phenethylamine family, which includes many compounds with psychoactive properties. DMMDA has been found to have a unique mechanism of action that makes it an interesting subject for further study.
Wirkmechanismus
N-(2,6-dimethylphenyl)-2-(methylthio)benzamide works by activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in a variety of physiological and biochemical processes, including the regulation of mood, cognition, and behavior. This compound has been found to bind to this receptor with high affinity, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may explain its mood-enhancing effects. It has also been found to alter the activity of certain brain regions, particularly those involved in the regulation of mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-2-(methylthio)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a unique mechanism of action that makes it an interesting subject for further study. However, there are also some limitations to its use in lab experiments. It is a psychoactive compound that can have unpredictable effects on behavior, which may complicate experimental results. Additionally, it is a controlled substance that requires specialized permits and licenses for use in research.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)-2-(methylthio)benzamide. One area of interest is the development of new drugs based on its structure and mechanism of action. This compound has been found to have a unique binding profile that may make it a useful starting point for the development of new drugs. Another area of interest is the study of its effects on the brain and behavior. This compound has been found to have a variety of effects on the brain, and further research may help to clarify its role in the regulation of mood, cognition, and behavior. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in light of its psychoactive properties.
Synthesemethoden
N-(2,6-dimethylphenyl)-2-(methylthio)benzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with methyl iodide followed by reaction with thioanisole. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-(methylthio)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that involves the activation of serotonin receptors in the brain. This mechanism of action has been linked to a variety of physiological and biochemical effects, including changes in mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-11-7-6-8-12(2)15(11)17-16(18)13-9-4-5-10-14(13)19-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJOXKURXCUJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.